molecular formula C25H30N2O3 B7752433 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE

5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE

Cat. No.: B7752433
M. Wt: 406.5 g/mol
InChI Key: NALSTHBHEYCJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a benzofuran core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as hydroxyl, methyl, and piperidinyl, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the piperidinyl and phenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring and the piperidinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical and biological properties.

    Benzopyrrole Compounds: These compounds also contain a fused benzene and pyrrole ring, similar to the benzofuran core.

Uniqueness

5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-N-[4-(PROPAN-2-YL)PHENYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-N-(4-propan-2-ylphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-16(2)18-7-9-19(10-8-18)26-25(29)23-17(3)30-22-12-11-21(28)20(24(22)23)15-27-13-5-4-6-14-27/h7-12,16,28H,4-6,13-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALSTHBHEYCJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCCCC3)O)C(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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